![molecular formula C13H11N3OS B2713419 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine CAS No. 478050-41-8](/img/structure/B2713419.png)
3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine
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Description
3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Scientific Research Applications
1. Antifolate Inhibitors of Thymidylate Synthase
Compounds structurally related to 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine have been studied for their potential as antifolate inhibitors of thymidylate synthase (TS). Such inhibitors are significant in research for their antitumor and antibacterial properties. For instance, certain analogues containing a 5-thio substituent demonstrated potent inhibition against human TS, suggesting potential applications in cancer therapy (Gangjee et al., 1996).
2. Synthesis of Heterocyclic Compounds
Research has explored the use of related compounds in the synthesis of various heterocycles, such as pyrimidinone and thiazole derivatives. These heterocycles are valuable in medicinal chemistry for their diverse biological activities. For example, the reaction of similar structures with active methylene compounds has been shown to yield heterocyclic products with potential pharmacological applications (Shibuya, 1984).
3. Molecular Docking Studies for Drug Efficacy
Studies involving molecular docking have utilized compounds similar to 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine to evaluate their potential as drug candidates. For instance, the interaction between synthesized compounds and specific enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase has been investigated, which is crucial in developing new anti-inflammatory and anti-cancer drugs (Thangarasu et al., 2019).
4. Antimicrobial Applications
Novel series of pyrazolo[1,5-a]pyrimidine compounds, structurally related to 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine, have shown promising results in antimicrobial studies. These compounds have demonstrated activity exceeding that of reference drugs, particularly against bacteria and fungi, highlighting their potential in addressing antimicrobial resistance (Alsaedi et al., 2019).
properties
IUPAC Name |
3-methyl-4-(2-methylphenyl)sulfanyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-5-3-4-6-10(8)18-13-11-9(2)16-17-12(11)14-7-15-13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRASBJWRTUMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=NC=NC3=C2C(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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